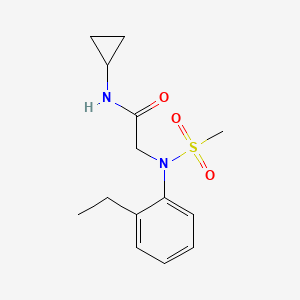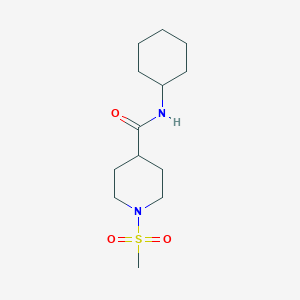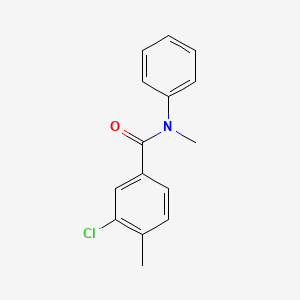
3-chloro-N,4-dimethyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N,4-dimethyl-N-phenylbenzamide, also known as CDPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CDPB belongs to the class of benzamides and has been found to possess a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have a range of scientific research applications, including as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. 3-chloro-N,4-dimethyl-N-phenylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, 3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have neuroprotective effects, including the ability to prevent the death of neurons in models of Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-chloro-N,4-dimethyl-N-phenylbenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 3-chloro-N,4-dimethyl-N-phenylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs have been implicated in the development of cancer and neurodegenerative diseases, and inhibitors of HDACs have shown promise as therapeutic agents.
Biochemical and Physiological Effects
3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, 3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have neuroprotective effects, including the ability to prevent the death of neurons in models of Parkinson's disease and Alzheimer's disease. 3-chloro-N,4-dimethyl-N-phenylbenzamide has also been found to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N,4-dimethyl-N-phenylbenzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively inhibit HDACs. However, 3-chloro-N,4-dimethyl-N-phenylbenzamide also has some limitations, including its relatively low potency compared to other HDAC inhibitors, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-chloro-N,4-dimethyl-N-phenylbenzamide, including the development of more potent and selective HDAC inhibitors based on the structure of 3-chloro-N,4-dimethyl-N-phenylbenzamide. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-N,4-dimethyl-N-phenylbenzamide and its potential therapeutic applications in cancer and neurodegenerative diseases. Finally, the development of novel formulations of 3-chloro-N,4-dimethyl-N-phenylbenzamide for improved delivery and bioavailability may also be an area of future research.
Métodos De Síntesis
3-chloro-N,4-dimethyl-N-phenylbenzamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoic acid with N,N-dimethyl-4-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The product can be purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Propiedades
IUPAC Name |
3-chloro-N,4-dimethyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-8-9-12(10-14(11)16)15(18)17(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLNRLPTLZVJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N,4-dimethyl-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

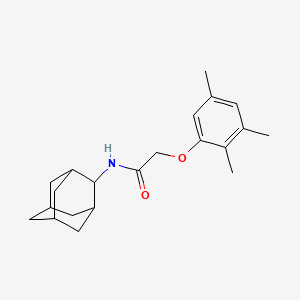
![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
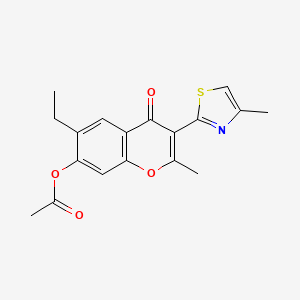
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
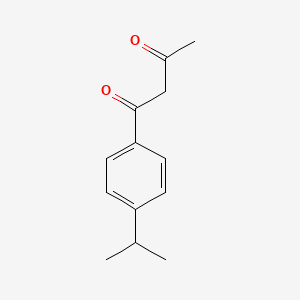

![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
